4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
The compound “4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide” is a complex organic molecule. It contains an amino group (-NH2), a methyl group (-CH3), a phenoxy group (a benzene ring connected through an oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to an amine (NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzene ring, and a carboxamide group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino, methyl, phenoxy, and carboxamide groups. Each of these functional groups can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Advanced Oxidation Processes
Research on advanced oxidation processes (AOPs) demonstrates the potential of certain compounds in enhancing the degradation of pollutants like acetaminophen in aqueous environments. AOPs are of significant interest for their ability to treat water by breaking down recalcitrant compounds, potentially including derivatives of the subject compound. The study by Qutob et al. (2022) in RSC Advances discusses the degradation pathways, kinetics, and mechanisms of acetaminophen by-products through AOPs, providing insights that could be applicable to similar compounds (Qutob et al., 2022).
Pharmacological Effects of Structurally Related Compounds
Chlorogenic Acid (CGA) and its pharmacological properties have been extensively reviewed, offering insights into the antioxidant, antibacterial, hepatoprotective, and cardioprotective effects among others. While CGA is structurally different, the methodologies and biological activities explored in the review by Naveed et al. (2018) in Biomedicine & Pharmacotherapy may provide a framework for investigating the biological activities of 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide (Naveed et al., 2018).
Environmental and Food Safety
The presence and mitigation of methylglyoxal in foods, as discussed by Zheng et al. (2020) in Trends in Food Science and Technology, outline the importance of understanding the environmental and health impacts of chemical compounds found in food. This review sheds light on the challenges and strategies for managing compounds with potential toxicity, which could be relevant for assessing the environmental and health safety of this compound (Zheng et al., 2020).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds like phenylpiracetam and its derivatives can significantly influence their pharmacological profile. Research by Veinberg et al. (2015) in Chemistry of Heterocyclic Compounds explores how the configuration of stereocenters affects the biological properties of these molecules, a principle that could be applied to the study of this compound to optimize its pharmacological efficacy (Veinberg et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-7-10(3-4-12(9)15)19-11-5-6-17-13(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSBCSNKRMGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=NC=C2)C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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